N-(4-Formyl-1,3-thiazol-2-YL)acetamide N-(4-Formyl-1,3-thiazol-2-YL)acetamide
Brand Name: Vulcanchem
CAS No.: 16444-13-6
VCID: VC21015555
InChI: InChI=1S/C6H6N2O2S/c1-4(10)7-6-8-5(2-9)3-11-6/h2-3H,1H3,(H,7,8,10)
SMILES: CC(=O)NC1=NC(=CS1)C=O
Molecular Formula: C6H6N2O2S
Molecular Weight: 170.19 g/mol

N-(4-Formyl-1,3-thiazol-2-YL)acetamide

CAS No.: 16444-13-6

Cat. No.: VC21015555

Molecular Formula: C6H6N2O2S

Molecular Weight: 170.19 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Formyl-1,3-thiazol-2-YL)acetamide - 16444-13-6

Specification

CAS No. 16444-13-6
Molecular Formula C6H6N2O2S
Molecular Weight 170.19 g/mol
IUPAC Name N-(4-formyl-1,3-thiazol-2-yl)acetamide
Standard InChI InChI=1S/C6H6N2O2S/c1-4(10)7-6-8-5(2-9)3-11-6/h2-3H,1H3,(H,7,8,10)
Standard InChI Key KBQWZCGLPJQCAU-UHFFFAOYSA-N
SMILES CC(=O)NC1=NC(=CS1)C=O
Canonical SMILES CC(=O)NC1=NC(=CS1)C=O

Introduction

Chemical Properties and Structure

N-(4-Formyl-1,3-thiazol-2-YL)acetamide is classified as an acetamide derivative with the molecular formula C6H6N2O2S and a molecular weight of approximately 170.19 g/mol. The compound is identified by the CAS number 16444-13-6, which serves as its unique identifier in chemical databases.

The structural characteristics of N-(4-Formyl-1,3-thiazol-2-YL)acetamide include a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. This structural feature contributes significantly to its diverse biological activities and potential therapeutic applications. The compound also contains a formyl group at the 4-position of the thiazole ring and an acetamide group attached to the nitrogen at the 2-position.

Synthesis Methods

The synthesis of N-(4-Formyl-1,3-thiazol-2-YL)acetamide typically involves several established methods, with the Vilsmeier-Haack reaction being particularly significant for introducing the formyl group into the thiazole framework.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction represents a common synthetic route for N-(4-Formyl-1,3-thiazol-2-YL)acetamide. This reaction introduces the formyl group into the thiazole framework through a process involving phosphoryl chloride (POCl3) and dimethylformamide (DMF). The reaction proceeds through the formation of an iminium salt intermediate, which subsequently reacts with the thiazole ring to introduce the formyl group at the desired position.

Industrial Production Methods

In industrial settings, the production of N-(4-Formyl-1,3-thiazol-2-YL)acetamide often utilizes continuous flow reactors to enhance mixing and heat transfer during synthesis. This approach offers advantages in terms of reaction control and product purity. The optimization of reaction conditions and the use of appropriate catalysts can significantly improve yield and purity in industrial-scale production.

For related thiazole compounds, one-pot reactions have been reported using reagents such as N-bromosuccinimide, acetophenone, and thiourea in lactic acid. Subsequent reactions with chloroacetyl chloride in chloroform or coupling reactions with bromoacetic acid using reagents like DIC and Oxyma have been utilized to prepare haloacetamide derivatives .

Biological Activities

N-(4-Formyl-1,3-thiazol-2-YL)acetamide exhibits a range of biological activities that make it a subject of interest in medicinal chemistry research.

Anticancer Activity

Research has shown that thiazole derivatives, including compounds structurally similar to N-(4-Formyl-1,3-thiazol-2-YL)acetamide, can inhibit cancer cell proliferation. Cytotoxicity studies have demonstrated that these compounds exhibit promising activity against various cancer cell lines.

The anticancer effects of thiazole derivatives are attributed to multiple mechanisms, including the inhibition of specific enzymes involved in cancer progression, disruption of cell division processes, and modulation of signaling pathways that control cell proliferation and survival.

Anti-inflammatory Effects

N-(4-Formyl-1,3-thiazol-2-YL)acetamide has been recognized for its ability to inhibit pro-inflammatory cytokines and enzymes, suggesting potential applications in managing inflammatory diseases. The anti-inflammatory properties of thiazole derivatives generally involve the inhibition of key inflammatory mediators, including tumor necrosis factor-alpha (TNF-α) and various interleukins.

Mechanisms of Action

The biological activities of N-(4-Formyl-1,3-thiazol-2-YL)acetamide are mediated through several mechanisms, with enzyme inhibition being particularly significant.

Enzyme Inhibition

Compounds containing thiazole rings, such as N-(4-Formyl-1,3-thiazol-2-YL)acetamide, often function as enzyme inhibitors, modulating various biochemical pathways involved in disease progression. The specific enzymes targeted by these compounds include those involved in inflammation, cell proliferation, and microbial growth.

The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, including antimicrobial, anticancer, and anti-inflammatory activities. Similar mechanisms have been observed in related compounds like N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide.

Structure-Activity Relationships

The biological activity of N-(4-Formyl-1,3-thiazol-2-YL)acetamide and related compounds is significantly influenced by their structural features. Modifications to the thiazole structure, including substitutions at various positions, can enhance specific biological activities. For example, the presence of the formyl group at the 4-position of the thiazole ring in N-(4-Formyl-1,3-thiazol-2-YL)acetamide contributes to its unique biochemical interactions and resultant biological effects.

Comparative Analysis with Related Compounds

To better understand the properties and potential applications of N-(4-Formyl-1,3-thiazol-2-YL)acetamide, it is valuable to compare it with structurally related compounds.

Structural Analogues

Several compounds share structural similarities with N-(4-Formyl-1,3-thiazol-2-YL)acetamide, including:

  • N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide (C8H10N2O2S, MW: 198.24 g/mol)

  • N-(2,3-dimethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide (C14H14N2O2S, MW: 274.34 g/mol)

  • N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide (C13H12N2O2S, MW: 260.31 g/mol)

These compounds differ primarily in the substituents attached to the nitrogen atom of the acetamide group, which influences their physical properties, chemical reactivity, and biological activities .

Comparative Pharmacological Properties

The table below summarizes key comparative properties of N-(4-Formyl-1,3-thiazol-2-YL)acetamide and its structural analogues:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural FeatureNotable Biological Activities
N-(4-Formyl-1,3-thiazol-2-YL)acetamideC6H6N2O2S170.19Unsubstituted nitrogen in acetamideAnticancer, anti-inflammatory
N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamideC8H10N2O2S198.24Ethyl group on nitrogenAntimicrobial
N-(2,3-dimethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamideC14H14N2O2S274.342,3-dimethylphenyl group on nitrogenNot specifically reported
N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamideC13H12N2O2S260.314-methylphenyl group on nitrogenNot specifically reported

This comparative analysis highlights the structural diversity within this family of compounds and suggests potential directions for further research to optimize their biological activities .

Research Applications and Future Directions

N-(4-Formyl-1,3-thiazol-2-YL)acetamide has several research applications and holds promise for future developments in medicinal chemistry.

Current Research Applications

The compound is currently used in various research contexts:

  • As a building block in the synthesis of more complex molecules with potential therapeutic applications

  • In studies investigating the relationship between thiazole structure and biological activity

  • As a model compound for developing novel enzyme inhibitors

  • In research exploring new treatments for inflammatory conditions and cancer

Future Research Directions

Future research on N-(4-Formyl-1,3-thiazol-2-YL)acetamide may focus on:

  • Detailed structure-activity relationship studies to optimize biological activity

  • Investigation of specific molecular targets and binding mechanisms

  • Development of novel derivatives with enhanced pharmacological properties

  • Exploration of combination therapies, particularly in cancer treatment

  • Clinical evaluation of promising compounds for safety and efficacy

Recent research examining thiazole-triazole hybrids as matrix metalloproteinase-9 inhibitors with T-type calcium channel blocking and antioxidant effects suggests potential applications in sensitizing non-small cell lung cancer to platinum chemotherapy. While this research involves related compounds rather than N-(4-Formyl-1,3-thiazol-2-YL)acetamide specifically, it indicates promising directions for future investigations of thiazole derivatives in cancer therapy .

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